L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)
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Overview
Description
L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) is a complex peptide compound with a significant role in biochemical research. This compound is characterized by its intricate structure, which includes multiple amino acids linked together, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency, with stringent control over reaction conditions such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and histidine.
Reduction: Reduction reactions can affect disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
Scientific Research Applications
L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor binding: It can act as a ligand for specific receptors, triggering downstream signaling cascades.
Protein-protein interactions: The peptide can disrupt or stabilize interactions between proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Serinamide hydrochloride: A simpler analog with fewer amino acid residues.
L-Serine, N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]-: Another related compound with a different amino acid sequence.
Uniqueness
L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) is unique due to its specific sequence and structure, which confer distinct biochemical properties and potential applications. Its complexity allows for targeted interactions with a variety of molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C67H83N11O12 |
---|---|
Molecular Weight |
1234.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C67H83N11O12/c1-40(2)30-51(71-62(84)55(35-49-36-68-39-69-49)73-60(82)53(32-43-16-9-7-10-17-43)74-65(87)57-22-15-29-78(57)67(89)90-38-45-18-11-8-12-19-45)59(81)72-52(31-41(3)4)63(85)77-58(42(5)6)66(88)75-54(33-44-23-27-50(80)28-24-44)61(83)76-56(37-79)64(86)70-48-26-25-46-20-13-14-21-47(46)34-48/h7-14,16-21,23-28,34,36,39-42,51-58,79-80H,15,22,29-33,35,37-38H2,1-6H3,(H,68,69)(H,70,86)(H,71,84)(H,72,81)(H,73,82)(H,74,87)(H,75,88)(H,76,83)(H,77,85)/t51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
IXWCYSOAJHZBPC-LEPIMFGVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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